molecular formula C11H19NO B7868818 (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one

(1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B7868818
M. Wt: 181.27 g/mol
InChI Key: YZUZROGIGFNHHI-UHFFFAOYSA-N
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Description

(1R,5S)-8-isobutyl-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of an isobutyl group attached to the nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions. This step often requires the use of strong bases and alkyl halides.

    Oxidation to Form the Ketone: The final step involves the oxidation of the bicyclic amine to form the ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the ketone group can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases for Alkylation: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

The compound is studied for its potential biological activity. Its bicyclic structure is similar to that of certain alkaloids, which are known for their pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a scaffold for the design of drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals and pharmaceuticals. Its robust bicyclic structure makes it a stable and versatile building block.

Mechanism of Action

The mechanism by which (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The isobutyl group and the bicyclic structure can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a methyl group instead of an isobutyl group.

    (1R,5S)-8-ethyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with an ethyl group instead of an isobutyl group.

    (1R,5S)-8-propyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

The presence of the isobutyl group in (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl, ethyl, and propyl analogs, potentially leading to different pharmacological profiles and synthetic applications.

Properties

IUPAC Name

8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)7-12-9-3-4-10(12)6-11(13)5-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUZROGIGFNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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